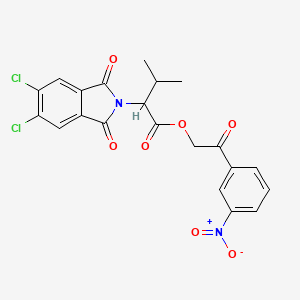![molecular formula C19H22N2O4 B4007428 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B4007428.png)
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-methoxyphenyl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related azatricyclo compounds has been investigated through various methods. For example, one study focused on the synthesis and evaluation of a compound labeled with 11C-methylation, showing a method for incorporating isotopic labels into complex molecular frameworks Majo et al., 2008. Another research detailed the chemical reactivity of novel azatricyclo propanoic acid derivatives, highlighting pathways to create structurally related compounds Оkovytaya & Tarabara, 2014.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, and quantum chemical calculations provide deep insights into the molecular structure. Renjith et al. (2014) performed a comprehensive study on a similar azatricyclo compound, offering valuable information on vibrational frequencies, molecular stability, and electronic properties Renjith et al., 2014.
Chemical Reactions and Properties
Research on azatricyclo compounds includes studies on their reactivity with different chemicals. For instance, Tarabara et al. (2009) explored the reactions between azatricyclo carboxylic acids and derivatives, providing insights into the formation of aziridine rings and the structural characterization of the products Tarabara et al., 2009.
Physical Properties Analysis
The physical properties of compounds like 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-4-yl)-N-(4-methoxyphenyl)propanamide are crucial for understanding their behavior in different environments. While specific studies on this compound's physical properties are scarce, related research provides a basis for understanding how such compounds can be characterized and manipulated Umano et al., 1981.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Evaluation :A potent and selective 5-HT1A agonist, labeled with 11C for PET ligand applications, was synthesized for in vivo studies, showcasing the compound's potential in neuroimaging and neuropharmacology research despite challenges in achieving specific brain binding (V. J. Majo et al., 2008).
Spectroscopic Investigations :Detailed spectroscopic (FT-IR, FT-Raman) and quantum chemical calculations were performed on a similar tricyclic dione derivative, providing insights into the molecule's stability, charge distribution, and potential in non-linear optics (R. Renjith et al., 2014).
Theoretical Characterization :Solid-state linear-dichroic infrared (IR-LD) spectroscopy and ab initio calculations on a related compound enabled structural and spectroscopic characterization, illustrating the method's effectiveness in determining molecular structure and IR band assignments (S. Zareva, 2006).
Potential Applications
Antioxidant and Anticancer Activity :Novel derivatives demonstrated significant antioxidant and anticancer activities, highlighting their potential in developing therapeutic agents for treating cancer and oxidative stress-related diseases (I. Tumosienė et al., 2020).
Antifungal and Antibacterial Activities :Secondary metabolites from endophytic fungi showed promising antifungal and antibacterial activities, suggesting applications in agriculture and pharmaceuticals for controlling microbial infections (Jian Xiao et al., 2014).
Synthesis of Complex Tricyclic Amines :A study detailed the synthesis of the azatricyclo[4.4.0.0(2,8)]decane core, a structural component related to gelsemine, illustrating advanced synthetic routes for complex natural product synthesis (W. Earley et al., 2005).
Propriétés
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-14-6-4-13(5-7-14)20-15(22)8-9-21-18(23)16-11-2-3-12(10-11)17(16)19(21)24/h4-7,11-12,16-17H,2-3,8-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEKWCYJOODSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorobenzoyl)-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine](/img/structure/B4007353.png)
![N-(5-chloro-2-methylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4007371.png)
![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![4-chloro-N-(2-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007374.png)
![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4007378.png)
![1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)
![2-[4-(2,4-dichlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4007386.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007401.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanamide](/img/structure/B4007409.png)

![ethyl 2-cyclohexyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4007425.png)
![2-methyl-6-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007429.png)